2-Isopropoxy-1-nitro-4-vinylbenzene
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Overview
Description
2-Isopropoxy-1-nitro-4-vinylbenzene is an organic compound with the molecular formula C11H13NO3. It is a derivative of benzene, featuring an isopropoxy group, a nitro group, and a vinyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-1-nitro-4-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-isopropoxy-4-vinylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process includes nitration, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-1-nitro-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Substitution: Halogens like bromine or chlorine can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products Formed
Oxidation: The major product is 2-Isopropoxy-1-amino-4-vinylbenzene.
Substitution: The major products are halogenated derivatives of this compound.
Reduction: The major product is 2-Isopropoxy-1-amino-4-vinylbenzene.
Scientific Research Applications
2-Isopropoxy-1-nitro-4-vinylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Isopropoxy-1-nitro-4-vinylbenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The vinyl group can participate in addition reactions, leading to the formation of new chemical bonds. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4-nitrobenzene: Lacks the vinyl group, making it less reactive in addition reactions.
4-Nitro-1-vinylbenzene: Lacks the isopropoxy group, affecting its solubility and reactivity.
2-Isopropoxy-1-nitrobenzene: Lacks the vinyl group, affecting its reactivity in addition reactions
Uniqueness
2-Isopropoxy-1-nitro-4-vinylbenzene is unique due to the presence of all three functional groups (isopropoxy, nitro, and vinyl) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-ethenyl-1-nitro-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-4-9-5-6-10(12(13)14)11(7-9)15-8(2)3/h4-8H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJMJTUZTASXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C=C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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